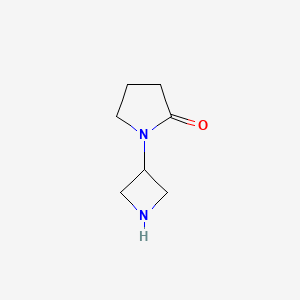

1-(Azetidin-3-yl)pyrrolidin-2-one

Description

Overview of 1-(Azetidin-3-yl)pyrrolidin-2-one within Medicinal Chemistry and Chemical Biology Contexts

This compound is a synthetic molecule that marries two distinct and valuable heterocyclic systems: an azetidine (B1206935) ring and a pyrrolidin-2-one (also known as a γ-lactam) moiety. In the realms of medicinal chemistry and chemical biology, this compound is investigated for its potential to serve as a versatile building block in the creation of more complex molecules. Its unique three-dimensional structure, a direct consequence of fusing a strained four-membered ring with a five-membered lactam, offers a novel scaffold for exploring chemical space and interacting with biological targets. The tosylate salt of this compound, This compound tosylate , is often utilized in research for its stability and ease of handling.

The exploration of such hybrid structures is a strategic approach in drug discovery. By combining well-characterized heterocyclic motifs, chemists aim to synergize their beneficial properties, such as target affinity, metabolic stability, and favorable pharmacokinetic profiles. The study of this compound and its derivatives is therefore a proactive step towards developing new therapeutic agents and biochemical probes.

The Significance of Azetidine Scaffolds in Modern Drug Discovery and Pharmacological Development

Azetidines, four-membered saturated nitrogen-containing heterocycles, have become increasingly recognized as "privileged scaffolds" in modern drug discovery. pharmablock.comnih.gov Their significance stems from a unique combination of properties. The inherent ring strain of the azetidine ring, while presenting synthetic challenges, also imparts a desirable level of molecular rigidity. rsc.orgmedwinpublishers.com This conformational restriction can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. enamine.net

The incorporation of an azetidine moiety can significantly influence the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics. pharmablock.comambeed.com This has led to the successful development of several azetidine-containing drugs with a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.gov The ability of the azetidine ring to serve as a versatile scaffold for creating diverse chemical libraries further cements its importance in the ongoing search for new and effective medicines. enamine.netnih.gov

Table 1: Examples of Azetidine-Containing Drugs

| Drug Name | Therapeutic Area |

| Azelnidipine | Antihypertensive (Calcium Channel Blocker) |

| Cobimetinib | Anticancer (MEK1/2 Inhibitor) |

| Ximelagatran | Anticoagulant (Direct Thrombin Inhibitor) |

This table is for illustrative purposes and does not represent an exhaustive list.

The Versatility and Biological Relevance of Pyrrolidin-2-one (γ-Lactam) Moieties in Bioactive Compounds

The pyrrolidin-2-one, or γ-lactam, ring is another cornerstone of medicinal chemistry, found in a vast number of both natural and synthetic biologically active compounds. rsc.orgrsc.org This five-membered cyclic amide is a versatile scaffold that can be readily functionalized, allowing for the fine-tuning of a molecule's biological activity. nih.govbenthamdirect.com The presence of the lactam functionality provides a site for hydrogen bonding, which can be crucial for molecular recognition at biological targets.

The biological relevance of the pyrrolidin-2-one moiety is underscored by its presence in a wide range of pharmaceuticals and natural products exhibiting diverse therapeutic effects, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.net For instance, the racetam class of nootropic drugs features a pyrrolidin-2-one core. The interest in this scaffold was initially spurred by the need to overcome bacterial resistance to traditional β-lactam antibiotics, leading to the exploration of γ-lactam analogues. rsc.org

Table 2: Examples of Compounds Containing a Pyrrolidin-2-one Moiety

| Compound Class/Name | Biological Activity/Use |

| Racetams (e.g., Piracetam) | Nootropic (Cognitive Enhancer) |

| Ethosuximide | Anticonvulsant |

| Povidone | Pharmaceutical Excipient |

This table provides examples and is not comprehensive.

Rationale for Researching the Hybrid Azetidinyl-Pyrrolidin-2-one Molecular Architecture

The rationale for investigating the hybrid This compound molecular architecture lies in the principle of molecular hybridization, a strategy that combines two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. frontiersin.org By linking the rigid azetidine scaffold with the versatile pyrrolidin-2-one moiety, researchers aim to create a three-dimensional structure that can explore new regions of chemical space and interact with biological targets in unique ways.

This hybrid scaffold offers the potential for synergistic benefits. The azetidine ring can impart conformational constraint and improved metabolic stability, while the pyrrolidin-2-one unit can provide key interaction points and opportunities for further functionalization. researchgate.netnih.gov The resulting molecule could possess a unique pharmacological profile, potentially leading to the discovery of new therapeutic agents with improved efficacy and selectivity. The synthesis of such hybrid structures allows for the creation of diverse compound libraries for high-throughput screening, accelerating the drug discovery process. acs.orgnih.gov

Historical Context and Key Milestones in Azetidine and Pyrrolidinone Chemistry

The history of azetidine chemistry has been marked by significant synthetic challenges due to the ring strain of the four-membered heterocycle. medwinpublishers.com Early synthetic methods were often low-yielding and lacked general applicability. However, the development of new synthetic strategies, such as the aza-Paternò-Büchi reaction (a [2+2] photocycloaddition) and various cyclization reactions, has made azetidines more accessible. researchgate.net A notable milestone is the Couty's azetidine synthesis, which provides an efficient route to enantiopure azetidines from readily available β-amino alcohols. wikipedia.org The increasing recognition of the value of azetidines in medicinal chemistry has spurred further research into their synthesis and functionalization. chemrxiv.org

The chemistry of pyrrolidin-2-ones, or γ-lactams, has a rich history rooted in the study of natural products and the development of synthetic methodologies. The industrial production of 2-pyrrolidone itself is well-established, typically involving the reaction of γ-butyrolactone with ammonia. wikipedia.org The discovery of the biological activities of pyrrolidin-2-one-containing compounds, such as the racetam nootropics, fueled extensive research into their synthesis and derivatization. researchgate.netresearchgate.net Key milestones include the development of various lactamization methods and multicomponent reactions to construct the γ-lactam ring. nih.govbenthamdirect.com The ongoing exploration of pyrrolidine-based scaffolds continues to yield novel compounds with significant pharmacological potential. nih.govunipa.it

Structure

3D Structure

Properties

IUPAC Name |

1-(azetidin-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-2-1-3-9(7)6-4-8-5-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXLYERRRNIXMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Azetidin 3 Yl Pyrrolidin 2 One and Analogues

General Strategies for Azetidine (B1206935) Ring Construction and Functionalization

The construction of the azetidine ring is a key challenge in the synthesis of these compounds. Several general strategies have been established, each with its own advantages and limitations. These methods can be broadly categorized into cycloadditions, ring-closing cyclizations, and rearrangements. magtech.com.cn

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions represent a powerful and convergent approach to the azetidine core. magtech.com.cn

[2+2] Cycloadditions: The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and widely used method for constructing the β-lactam (azetidin-2-one) ring, a close analogue and precursor to some azetidines. mdpi.comresearchgate.net This reaction typically proceeds through a zwitterionic intermediate, followed by electrocyclization to form the four-membered ring. mdpi.com The stereochemical outcome of the Staudinger reaction can often be controlled by the reaction conditions and the nature of the substituents on the ketene and imine. researchgate.net Another significant [2+2] cycloaddition is the aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, which offers an efficient route to functionalized azetidines. rsc.org However, challenges associated with this photochemical approach have limited its widespread application. rsc.orgrsc.org

[3+1] Cycloadditions: More recent advances include copper-catalyzed enantioselective [3+1] cycloadditions to prepare tetrasubstituted 2-azetines, which can be subsequently reduced to the corresponding azetidines. nih.gov

[3+2] Cycloadditions: 1-Azetines and 2-azetines can participate in [3+2] cycloaddition reactions with various partners to form fused heterocyclic systems containing an azetidine ring. nih.gov For instance, the reaction of 1-azetines with nitrile oxides generated in situ from hydroxyimidoyl chlorides yields bicyclic azetidines. nih.gov

| Cycloaddition Type | Reactants | Product Type | Key Features |

| [2+2] Staudinger | Ketene + Imine | Azetidin-2-one (B1220530) (β-lactam) | Forms β-lactam ring; stereoselectivity is controllable. mdpi.comresearchgate.net |

| [2+2] aza Paternò–Büchi | Imine + Alkene | Azetidine | Photochemical reaction; efficient for functionalized azetidines. rsc.org |

| [3+1] Copper-catalyzed | (Not specified) | 2-Azetine | Enantioselective; produces tetrasubstituted products. nih.gov |

| [3+2] | 1-Azetine + Nitrile Oxide | Bicyclic Azetidine | Forms fused heterocyclic systems. nih.gov |

Ring-Closing and Cyclization Approaches for Azetidine Derivatives

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of azetidines. magtech.com.cn These methods typically involve the formation of a C-N or a C-C bond to close the four-membered ring.

C-N Bond Formation: A common approach involves the intramolecular nucleophilic substitution of a γ-haloamine or a related substrate bearing a leaving group at the γ-position. rsc.org For example, the treatment of N-tosyl-3-halo-3-butenylamines with a suitable base can lead to 2-alkylideneazetidines through an Ullmann-type coupling. organic-chemistry.org Similarly, the cyclization of homoallylic amines can be induced by reagents like iodine to form 2-(iodomethyl)azetidine derivatives. rsc.org

C-C Bond Formation: Azetidine rings can also be formed through intramolecular C-C bond formation, although this is less common. magtech.com.cn

Reductive Cyclizations: β-Haloalkylimines can undergo reductive cyclization to afford azetidines. magtech.com.cn

A notable example of a ring-closing approach is the synthesis of N-aryl-2-cyanoazetidines from β-amino alcohols. This multi-step sequence involves a copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org

Aza-Michael Addition Methodologies for Azetidine Formation

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for C-N bond formation and has been applied to the synthesis of azetidine derivatives. mdpi.com This strategy is particularly useful for introducing substituents at the 3-position of the azetidine ring.

In a relevant synthetic route, methyl (N-Boc-azetidin-3-ylidene)acetate, an α,β-unsaturated ester, can be prepared and subsequently reacted with various amines in an aza-Michael addition. mdpi.combohrium.com For instance, the reaction of this ylideneacetate with azetidine itself, in the presence of a base like DBU, yields a 1,3'-biazetidine (B3306570) derivative. mdpi.com This methodology has been extended to a range of heterocyclic amines, including pyrazoles, imidazoles, and indazoles, demonstrating its versatility in creating diverse azetidine-containing scaffolds. mdpi.com The regioselectivity of the addition can be a critical factor, especially with unsymmetrical heterocyclic amines like indazole, where both N-1 and N-2 adducts are possible. mdpi.com

Horner–Wadsworth–Emmons Reactions in the Preparation of Azetidine Precursors

The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, typically with high E-selectivity. wikipedia.org While not directly forming the azetidine ring, it is instrumental in preparing key precursors, such as the aforementioned α,β-unsaturated esters.

Specifically, the synthesis of methyl (N-Boc-azetidin-3-ylidene)acetate, a crucial intermediate for aza-Michael additions, is achieved through a DBU-catalyzed HWE reaction between N-Boc-azetidin-3-one and methyl 2-(dimethoxyphosphoryl)acetate. mdpi.combohrium.comresearchgate.net This reaction effectively converts the ketone functionality of the azetidinone into the desired exocyclic double bond, setting the stage for subsequent functionalization. The HWE reaction's reliability and stereocontrol make it a valuable tool in the multi-step synthesis of complex azetidine derivatives. researchgate.net

| Reaction | Reactants | Product | Significance |

| Horner-Wadsworth-Emmons | N-Boc-azetidin-3-one + Methyl 2-(dimethoxyphosphoryl)acetate | Methyl (N-Boc-azetidin-3-ylidene)acetate | Creates a key α,β-unsaturated ester precursor for further functionalization. mdpi.combohrium.com |

| Aza-Michael Addition | Methyl (N-Boc-azetidin-3-ylidene)acetate + NH-Heterocycle | Functionalized 3-substituted azetidines | Introduces diverse substituents at the C3-position of the azetidine ring. mdpi.com |

C-H Activation and Cross-Coupling Strategies for Azetidine Functionalization

Direct functionalization of the azetidine ring through C-H activation and cross-coupling reactions represents a modern and efficient approach to creating complex analogues, often in the later stages of a synthetic sequence. rsc.orgnih.gov

C(sp³)–H Functionalization: Palladium-catalyzed C(sp³)–H arylation has been successfully applied to azetidines. acs.org Using a directing group, such as an amide, it is possible to selectively functionalize the C-H bonds of the azetidine ring, enabling the synthesis of stereochemically defined substituted azetidines. acs.org This strategy has proven valuable in the synthesis of biologically active molecules, such as a bicyclic azetidine with antimalarial activity. acs.org

Cross-Coupling Reactions: 3-Iodoazetidines are versatile precursors for cross-coupling reactions. Iron-catalyzed cross-coupling of 3-iodoazetidines with a wide range of Grignard reagents (aryl, heteroaryl, vinyl, and alkyl) has been developed, providing a robust method for introducing diverse substituents at the 3-position. rsc.org Furthermore, Suzuki-Miyaura cross-coupling reactions have been used to diversify azetidine derivatives. For example, a brominated pyrazole-azetidine hybrid can be coupled with various boronic acids to generate a library of novel compounds. bohrium.comresearchgate.net

Strain-Release Homologation Approaches to Azetidines

The inherent ring strain of small rings can be harnessed as a driving force for synthetic transformations. Strain-release homologation provides an innovative pathway to azetidines, often starting from even more strained precursors like aziridines or azabicyclo[1.1.0]butanes. rsc.org

From Azabicyclo[1.1.0]butanes: A powerful method involves the reaction of azabicyclo[1.1.0]butyl lithium with boronic esters. acs.orgacs.org This process generates an intermediate boronate complex which, upon N-protonation, undergoes a 1,2-migration. This migration is driven by the release of the high ring strain of the azabicyclobutane, leading to the formation of a homologated azetidinyl boronic ester. acs.orgacs.org This method is stereospecific and tolerates a wide variety of boronic esters. acs.orgacs.org The resulting azetidinyl boronic esters can be further functionalized, making this a modular approach to complex azetidines. acs.orgacs.orgnih.gov More recently, a nickel-catalyzed Suzuki-type cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane with boronic acids has been developed to synthesize azetidines with all-carbon quaternary centers. nih.gov

From Aziridines: Ring expansion of aziridines offers another route to the azetidine core. dntb.gov.ua For example, N-tosylaziridines can undergo a one-carbon ring expansion to yield azetidines. acs.org A gold-catalyzed 4-exo-dig cyclization of propargylic aziridines has also been reported as a novel method for synthesizing alkylidene azetidines. acs.org

Nucleophilic Displacement Reactions for Azetidine Derivatives

The construction of the azetidine ring, a strained four-membered heterocycle, often involves intramolecular cyclization reactions. google.com Nucleophilic displacement is a key strategy, where a suitably positioned amine attacks an electrophilic carbon, displacing a leaving group to form the cyclic structure.

A common approach involves the use of γ-amino alcohols, which can be converted into derivatives with a good leaving group at the alcohol position, such as a tosylate or a halide. Subsequent treatment with a base promotes intramolecular cyclization. For instance, the cyclization of γ-amino alcohols mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI) has been shown to be an efficient method for the synthesis of enantiopure cis-substituted azetidines. nih.gov The reactivity of the leaving group is crucial, with triflates being more reactive than tosylates, which can be particularly advantageous in the synthesis of sterically hindered azetidines. acs.org

The formation of azetidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes through base-induced cyclization is another example of intramolecular nucleophilic attack. researchgate.net In this case, the epoxide oxygen acts as the leaving group upon protonation or activation. The regioselectivity of the ring-opening of the oxirane by the internal amine nucleophile determines whether an azetidine or a pyrrolidine (B122466) is formed. nih.gov

Furthermore, the functionalization of pre-formed azetidine rings can also be achieved through nucleophilic displacement reactions. For example, the iodine on a cis-1-benzyl-4-iodomethyl-2-(pyridin-3-yl)-azetidine can be displaced by various nucleophiles to introduce diversity at this position. google.com

Table 1: Examples of Nucleophilic Displacement Reactions in Azetidine Synthesis

| Starting Material | Reagents/Conditions | Product | Reference |

| γ-amino alcohol | 1,1'-Carbonyldiimidazole (CDI) | cis-substituted azetidine | nih.gov |

| 2-substituted-1,3-propanediol | Triflic anhydride, amine | 1,3-disubstituted azetidine | acs.org |

| N-tert-butylsulfonyl(2-aminoalkyl)oxirane | Base | 2-(hydroxymethyl)azetidine | researchgate.net |

| cis-1-benzyl-4-iodomethyl-2-(pyridine-3-yl)-azetidine | Nucleophile | Functionalized azetidine | google.com |

Synthetic Pathways to Pyrrolidin-2-one (γ-Lactam) Derivatives

The pyrrolidin-2-one, or γ-lactam, ring is a common structural motif in a vast array of natural products and pharmaceuticals. Its synthesis can be achieved through various strategies, broadly classified into ring construction from acyclic or other cyclic precursors and the functionalization of a pre-existing pyrrolidin-2-one ring.

Ring Construction from Acyclic or Alternative Cyclic Precursors

The formation of the pyrrolidin-2-one ring from acyclic precursors is a fundamental and widely employed strategy. A classic method involves the cyclization of γ-amino acids or their ester derivatives, often under thermal conditions or with the aid of coupling agents. Another powerful approach is the intramolecular reductive amination of γ-keto acids or esters.

More contemporary methods include transition metal-catalyzed reactions. For instance, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, followed by intramolecular dipolar cycloaddition, provides an efficient route to complex pyrrolidine architectures. acs.org

Ring contraction of larger heterocyclic systems also presents a viable pathway to pyrrolidin-2-ones. For example, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones through a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Table 2: Selected Methods for Pyrrolidin-2-one Ring Construction

| Precursor Type | Synthetic Method | Key Features |

| Acyclic | Cyclization of γ-amino acids | Fundamental, often requires high temperatures. |

| Acyclic | Reductive amination of γ-keto esters | Versatile, allows for substitution patterns. |

| Acyclic | Iridium-catalyzed azomethine ylide cycloaddition | Mild conditions, access to complex structures. acs.org |

| Cyclic (Piperidine) | Ring contraction | Domino reaction, forms pyrrolidin-2-one selectively. |

Functionalization and Derivatization of Preformed Pyrrolidin-2-one Rings

Once the pyrrolidin-2-one core is established, further diversification can be achieved by functionalizing the ring at various positions. The nitrogen atom is readily alkylated or acylated to introduce a wide range of substituents.

The α-carbon to the carbonyl group (C3 position) can be functionalized through enolate chemistry. For instance, α-bromo N-sulfonylpyrrolidinones can undergo nucleophilic substitution to introduce various functionalities.

The C5 position can also be a site for derivatization. For example, the synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved from the reaction of donor-acceptor cyclopropanes with primary amines, followed by lactamization.

Targeted Synthetic Approaches for the 1-(Azetidin-3-yl)pyrrolidin-2-one Core and Related Bicyclic Systems

The synthesis of the specific bicyclic system of this compound can be envisioned through either convergent or divergent strategies. These approaches would involve the coupling of pre-synthesized azetidine and pyrrolidin-2-one precursors or the sequential construction of one ring onto the other.

Development of Convergent and Divergent Synthetic Routes

A convergent synthesis would involve the preparation of a 3-aminoazetidine derivative and a pyrrolidin-2-one precursor with a suitable electrophilic handle, followed by their coupling. For example, a 3-aminoazetidine could be reacted with a pyrrolidin-2-one derivative bearing a leaving group at the N1 position, or a reductive amination could be performed between a 3-oxoazetidine and a pyrrolidin-2-one with a primary amine functionality.

A divergent synthesis could start from a common intermediate that is elaborated to form either the azetidine or the pyrrolidin-2-one ring first, followed by the construction of the second ring. For instance, a precursor with both amine and ester functionalities could be selectively cyclized to form the pyrrolidin-2-one ring, followed by manipulation of a side chain to construct the azetidine ring. A divergent approach has been successfully applied to the synthesis of various pyrroloiminoquinone alkaloids, showcasing the power of this strategy in generating a library of related compounds from a common intermediate. chemrxiv.org

Stereoselective and Enantioselective Synthesis of Azetidinyl-Pyrrolidin-2-one Analogues

The introduction of stereocenters in the this compound scaffold is of significant interest for the development of new chemical entities. Stereoselective and enantioselective syntheses can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries.

For the azetidine ring, enantiopure (2-aminoalkyl)oxiranes can be cyclized stereospecifically to form chiral 2-(hydroxymethyl)azetidines. researchgate.net The oxidation of these alcohols would then provide the corresponding chiral azetidine-2-carboxylic acids. Gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides offers a flexible route to chiral azetidin-3-ones. nih.gov

For the pyrrolidin-2-one ring, stereoselective methods often start from the chiral pool, utilizing precursors like pyroglutamic acid. nih.gov Asymmetric catalytic methods, such as iridium-catalyzed reductive azomethine ylide generation followed by cycloaddition, can also provide highly enantioenriched pyrrolidines. acs.orgrsc.org

The stereoselective synthesis of the final bicyclic compound would require careful planning of the coupling step to control the formation of diastereomers if both rings possess stereocenters. The use of chiral catalysts in the key bond-forming step could provide a direct route to enantiopure products.

Analytical Techniques for Structural Elucidation and Purity Assessment in Azetidinyl-Pyrrolidin-2-one Synthesis

The confirmation of the chemical structure and the determination of the purity of the target compound, this compound, and its analogues are critical steps in their synthesis. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose. These methods provide detailed information about the molecular structure, functional groups, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR spectroscopy are utilized to provide a complete picture of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the azetidine and pyrrolidinone rings. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are characteristic of the molecule's structure. For instance, the protons on the azetidine ring would appear as a set of multiplets, while the methylene (B1212753) protons of the pyrrolidinone ring would also exhibit characteristic shifts and couplings. The N-H proton of the azetidine ring, if not exchanged with the deuterated solvent, would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the lactam, the methine carbon of the azetidine ring attached to the pyrrolidinone nitrogen, and the various methylene carbons of both rings. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield.

While specific experimental data for this compound is not widely published in peer-reviewed literature, data for its constituent fragments, azetidine and 2-pyrrolidinone (B116388), provide a basis for predicting the expected spectral features. chemicalbook.comchemicalbook.com For example, in the ¹H NMR spectrum of 2-pyrrolidinone in CDCl₃, the protons on the carbon adjacent to the carbonyl group (C3) typically resonate around 2.29 ppm, the protons on C4 at approximately 2.11 ppm, and the protons on the carbon adjacent to the nitrogen (C5) at about 3.40 ppm. chemicalbook.comnih.gov The azetidine ring protons typically show signals in the range of 2.0-4.0 ppm. chemicalbook.comchemicalbook.com The coupling between these protons would provide definitive structural confirmation.

Mass Spectrometry (MS) is another indispensable tool for the characterization of this compound. It provides information about the molecular weight and fragmentation pattern of the molecule, which helps to confirm its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy. The expected exact mass for this compound (C₇H₁₂N₂O) can be calculated and compared with the experimental value obtained from HRMS.

Chromatographic Techniques are primarily used to assess the purity of the synthesized compound and to separate it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. A sample of the synthesized compound is injected into the HPLC system, and the chromatogram obtained shows a peak for the main compound and potentially smaller peaks for any impurities. The purity is typically determined by the relative area of the main peak. The choice of the column, mobile phase, and detector is crucial for achieving good separation and detection. For polar compounds like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid, is commonly employed.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used for monitoring the progress of a reaction and for preliminary purity checks. A small spot of the reaction mixture or the purified product is applied to a TLC plate, which is then developed in a suitable solvent system. The separated spots are visualized, often using a UV lamp or a chemical staining agent. The retention factor (Rf) value of the compound is a characteristic property under a specific set of conditions.

The synthesis of various azetidinone and pyrrolidinone derivatives reported in the literature consistently relies on this suite of analytical techniques for their characterization and purity verification. bepls.comresearchgate.net

Interactive Data Tables

Below are illustrative tables of expected analytical data for this compound based on the analysis of its structural components and related compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrolidinone CH₂ (C3) | ~2.3 | Triplet |

| Pyrrolidinone CH₂ (C4) | ~2.1 | Multiplet |

| Pyrrolidinone CH₂ (C5) | ~3.4 | Triplet |

| Azetidine CH (C3') | ~4.0-4.5 | Multiplet |

| Azetidine CH₂ (C2'/C4') | ~3.5-4.0 | Multiplet |

| Azetidine NH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyrrolidinone C=O (C2) | ~175 |

| Pyrrolidinone CH₂ (C3) | ~31 |

| Pyrrolidinone CH₂ (C4) | ~18 |

| Pyrrolidinone CH₂ (C5) | ~45 |

| Azetidine CH (C3') | ~50-55 |

| Azetidine CH₂ (C2'/C4') | ~40-45 |

Table 3: Mass Spectrometry Data for this compound

| Analysis Type | Expected Value |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol |

| Exact Mass [M+H]⁺ | 141.1028 |

Biological Activity and Pharmacological Potential of 1 Azetidin 3 Yl Pyrrolidin 2 One and Analogues

Evaluation of Broad-Spectrum Biological Activities Associated with Azetidine-Containing Compounds

Azetidine (B1206935) derivatives are recognized for their diverse pharmacological potential, exhibiting activities that span from antimicrobial to central nervous system effects. medwinpublishers.comnih.gov The inherent ring strain of the azetidine structure contributes to its chemical reactivity and biological significance. medwinpublishers.comrsc.org

Azetidin-2-ones, also known as β-lactams, are a well-established class of antibiotics. nih.govbepls.com However, the broader family of azetidine-containing compounds also exhibits significant antibacterial and antimicrobial properties against various pathogens. medwinpublishers.comnih.gov

Researchers have synthesized and screened numerous azetidine derivatives, demonstrating their efficacy against both Gram-positive and Gram-negative bacteria. nih.govscirp.org For instance, certain 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives have shown notable activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli (Gram-negative). scirp.org In some cases, the activity of these synthetic compounds is comparable to standard antibiotics like Streptomycin. medwinpublishers.com

The antimicrobial spectrum of azetidines also extends to fungal pathogens. nih.govscirp.org Derivatives have been found to be active against fungi such as Aspergillus niger, Candida albicans, and Penicillium rubrum. nih.govscirp.org The introduction of different substituents on the azetidine ring allows for the modulation of antimicrobial potency and spectrum. wisdomlib.org For example, some studies have indicated that the presence of a phenyl or heterocyclic moiety at the 4-position of the β-lactam ring can enhance antimicrobial activity.

Table 1: Examples of Antibacterial and Antifungal Activity of Azetidine Derivatives

| Compound Type | Test Organism | Activity | Reference |

|---|---|---|---|

| 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidin-2-one | Staphylococcus aureus | Active | medwinpublishers.comscirp.org |

| 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl) azetidin-2-one | Bacillus subtilis | Active | scirp.org |

| Azetidin-2-one derivatives | Escherichia coli | Moderate to Significant | nih.gov |

| Azetidin-2-one derivatives | Aspergillus niger | Moderate to Significant | nih.gov |

| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide | Candida albicans | Good to Moderate | |

| 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones | Vancomycin resistant enteroccoccus | Excellent | nih.gov |

It is important to note that while many azetidine derivatives show direct antimicrobial effects, some exhibit negligible direct antibacterial action but can act as "adjuvants," enhancing the efficacy of known antibiotics like oxacillin (B1211168) against resistant bacterial strains. nih.gov

Tuberculosis (TB), particularly multidrug-resistant TB (MDR-TB), presents a significant global health challenge. nih.govacs.org Azetidine-containing compounds have emerged as a promising class of agents with potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. nih.gov

A series of azetidine derivatives, termed BGAz, have demonstrated potent bactericidal activity against both drug-sensitive and MDR-TB strains, with Minimum Inhibitory Concentration (MIC₉₉) values often below 10 μM. nih.govacs.orgbiorxiv.org A key finding is that these compounds appear to work through a novel mechanism of action, interfering with the late-stage biosynthesis of mycolic acids, a crucial component of the mycobacterial cell envelope. nih.govacs.orgfigshare.com This distinct mechanism is significant as it suggests a lack of cross-resistance with existing frontline anti-TB drugs. biorxiv.org

Furthermore, studies on these azetidine analogues have shown no detectable emergence of drug resistance, a critical advantage in the development of new antitubercular therapies. nih.govacs.org Several azetidin-2-one analogues have also been synthesized and evaluated for their anti-tubercular properties. For instance, compounds with a chloro substitution on an aryloxy acid moiety have exhibited good activity against the Mtb H₃₇Rv strain, with MIC values as low as 0.78 µg/mL. nih.gov

Table 2: Antitubercular Activity of Representative Azetidine Derivatives

| Compound/Series | M. tuberculosis Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| BGAz series (e.g., BGAz-002, BGAz-003, BGAz-004, BGAz-005) | Drug-sensitive (H37Rv) and MDR clinical isolates | Potent bactericidal activity (MIC₉₉ <10 μM); No detectable resistance; Inhibit mycolic acid biosynthesis. | nih.govacs.orgbiorxiv.orgresearchgate.net |

| Azetidin-2-one analogue (4g) | H₃₇Rv | MIC of 0.78 µg/mL. | nih.gov |

| 3-nitro and 4-methoxy benzaldehyde (B42025) analogues of azetidinone | H37RV | Good anti-tubercular activity. |

The promising in vitro activity, coupled with favorable preliminary toxicological profiles, positions azetidine derivatives as strong candidates for further development as novel antitubercular chemotherapies. nih.govacs.org

The azetidine scaffold is a feature of several compounds investigated for their anticancer and antitumor potential. medwinpublishers.comnih.gov These derivatives have shown activity against various cancer cell lines, often through mechanisms that interfere with fundamental cellular processes. escholarship.orgmdpi.com

One notable area of research involves the development of azetidine-based inhibitors of Signal Transducer and Activator of Transcription 3 (Stat3), a protein implicated in many human cancers. escholarship.orgacs.org A new class of azetidine compounds has been shown to irreversibly bind to Stat3 and selectively inhibit its activity with IC₅₀ values in the sub-micromolar to low micromolar range. escholarship.org These compounds have demonstrated the ability to inhibit the growth of human breast tumor cells in vivo. escholarship.org

Other azetidin-2-one derivatives have been synthesized and evaluated for their cytotoxic effects. For example, certain 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives have shown high efficacy against MCF-7 breast cancer cell lines. nih.gov Additionally, some 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones displayed potent cytotoxic activity in brine shrimp bioassays. nih.gov

Analogues of the potent antitumor agent TZT-1027, where a 3-aryl-azetidine moiety replaces the phenylethyl group, have also been synthesized. mdpi.com Some of these analogues exhibited excellent antiproliferative activities against cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC₅₀ values in the low nanomolar range. mdpi.com

Table 3: Anticancer Activity of Selected Azetidine Derivatives

| Compound Class | Target/Cell Line | Activity | Reference(s) |

|---|---|---|---|

| Azetidine-based Stat3 inhibitors (e.g., H172, H182) | Stat3, Human breast tumor cells | Irreversibly inhibit Stat3 activity (IC₅₀ 0.38–0.98 μM); Inhibit tumor growth in vivo. | escholarship.org |

| 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives | MCF-7 (breast cancer) | High percentage of inhibition (89% to 94% at 0.1-2 µM). | nih.gov |

| TZT-1027 analogues with 3-aryl-azetidine | A549 (lung cancer), HCT116 (colon cancer) | Potent antiproliferative activity (IC₅₀ ~2.1-2.2 nM). | mdpi.com |

| 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-ones | Artemia salina (brine shrimp) | Potent cytotoxic activity. | nih.gov |

These findings highlight the potential of azetidine-containing compounds as a source for the development of novel anticancer therapeutics.

Azetidine derivatives have been investigated for their potential to modulate inflammatory pathways and produce analgesic effects. nih.govnih.gov The anti-inflammatory activity of some azetidin-2-one analogues has been linked to their ability to inhibit Phospholipase A2 (PLA2), an enzyme involved in the inflammatory cascade. nih.gov

In a study evaluating azetidin-2-one derivatives, a correlation was observed between their anti-inflammatory activity in mice, their antitubercular effects, and the inhibition of the PLA2 enzyme. nih.gov This suggests a potential dual-action capability for certain compounds within this class.

While the primary focus of many studies on azetidinones has been on their antimicrobial properties, some reports also mention their analgesic activities. nih.gov However, detailed research findings specifically on the analgesic effects of 1-(Azetidin-3-yl)pyrrolidin-2-one and its close analogues are less prevalent in the reviewed literature compared to other biological activities. The broad pharmacological profile of azetidines suggests that this is an area that could warrant further investigation. nih.gov

The structural features of azetidines have been exploited in the search for new antiviral and antimalarial agents. nih.govnih.gov

In the realm of antiviral research, certain azetidinone derivatives have shown inhibitory activity against a range of DNA and RNA viruses. nih.gov For example, an N-benzyl substituted azetidin-2-one with a 3-methyl-4-fluorophenyl group at the C3 position was found to inhibit the replication of human coronavirus (229E) with an EC₅₀ value of 45 µM, which was more potent than the reference drug ribavirin (B1680618) in the same study. nih.gov This compound also showed activity against the human cytomegalovirus (AD-169 strain). nih.gov Other azetidinone derivatives have been reported to inhibit human cytomegalovirus protease. pharmatutor.org

Azetidine-containing compounds have also emerged as a promising new class of antimalarials. nih.govnih.gov Bicyclic azetidines that target the Plasmodium falciparum phenylalanyl-tRNA synthetase have demonstrated activity against multiple stages of the parasite's life cycle. nih.gov An efficient synthesis of one such compound, BRD3914, which has an EC₅₀ of 15 nM, was developed and shown to provide a cure in a P. falciparum-infected mouse model after four oral doses. nih.govacs.org

Another series of antimalarial inhibitors, the azetidine-2-carbonitriles, have been optimized and shown to target P. falciparum dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govacs.org An optimized compound from this series, BRD9185, exhibited potent in vitro activity against multidrug-resistant blood-stage parasites (EC₅₀ = 0.016 μM) and was curative in a P. berghei mouse model after only three doses. acs.org

Table 4: Antiviral and Antimalarial Activity of Azetidine Derivatives

| Compound Class | Target/Organism | Activity/Potency | Reference(s) |

|---|---|---|---|

| N-benzyl-3-(3-methyl-4-fluorophenyl)azetidin-2-one | Human coronavirus (229E) | EC₅₀ = 45 µM | nih.gov |

| Bicyclic azetidine (BRD3914) | Plasmodium falciparum | EC₅₀ = 15 nM; Cured infection in mouse model. | nih.govacs.org |

| Azetidine-2-carbonitrile (BRD9185) | P. falciparum (multidrug-resistant) | EC₅₀ = 0.016 μM; Curative in mouse model. | acs.org |

These findings underscore the potential of the azetidine scaffold in developing novel therapeutics for infectious diseases like viral infections and malaria.

The rigid structure of the azetidine ring makes it a compelling scaffold for designing molecules that can interact with targets in the central nervous system (CNS). nih.govacs.org Various azetidine derivatives have been synthesized and evaluated for a range of CNS activities, including anxiolytic, nootropic, and anti-catatonic effects. nih.gov

The development of CNS-focused libraries of compounds often involves creating molecules with specific physicochemical properties that allow them to cross the blood-brain barrier. nih.gov The azetidine scaffold, which can be incorporated into fused, bridged, and spirocyclic ring systems, provides a versatile platform for generating such lead-like molecules. nih.govacs.org The phenethylamine (B48288) structural motif, which is common to many CNS-active drugs, can be embedded within azetidine-based backbones. nih.gov

In one study, azetidin-2-one derivatives were evaluated for CNS modulating activities based on predictions from computer software. nih.gov

One compound showed significant anxiolytic activity in a mirrored chamber model and potentiated pentobarbitone-induced sleep, comparable to diazepam. nih.gov

Other derivatives demonstrated significant nootropic (memory-enhancing) activity in an elevated plus maze test. nih.gov

Another compound exhibited anti-catatonic effects in a perphenazine-induced catatonia model and anti-dyskinetic effects in a reserpine-induced orofacial dyskinesia model, suggesting a mechanism involving dopaminergic stimulation. nih.gov

These studies indicate that azetidinones possess considerable CNS activities and can be further explored to develop new treatments for a variety of neurological and psychiatric disorders. nih.govresearchgate.net

Central Nervous System (CNS) Activities

Dopamine (B1211576) Receptor Antagonism and Modulation

While direct studies on this compound's interaction with dopamine receptors are not extensively available in the reviewed literature, the broader class of pyrrolidin-2-one derivatives has been investigated for its effects on the central nervous system, including interactions with various neurotransmitter systems. The therapeutic potential of targeting dopamine receptors is vast, encompassing conditions like schizophrenia, Parkinson's disease, and addiction. The structural features of azetidine-containing compounds could allow for specific interactions within the dopamine receptor binding pockets, potentially leading to antagonist or modulatory effects. Further research is warranted to elucidate the specific affinity and functional activity of this compound at different dopamine receptor subtypes.

Nicotinic Acetylcholine (B1216132) Receptor Interactions

Analogues of this compound have demonstrated significant interactions with nicotinic acetylcholine receptors (nAChRs). For instance, the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) has been shown to have a high affinity for the α4β2 nAChR subtype, which is prominently expressed in the brain. nih.gov MPA displayed a higher affinity than nicotine (B1678760) in competing for (-)-[3H]nicotine binding sites in cells expressing the α4β2 receptor. nih.gov Chronic exposure to MPA led to an upregulation of these receptors, a characteristic often seen with nicotinic agonists. nih.gov Another analogue, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH), exhibits high potency and selectivity for α4β2-nAChRs, acting as a partial agonist. nih.gov Prolonged exposure to AMOP-H-OH results in the inhibition of responses to full nicotinic agonists, suggesting a potential role in conditions like depression by modulating nAChR function. nih.gov

Table 1: Interaction of Azetidine Analogues with Nicotinic Acetylcholine Receptors

| Compound | Receptor Subtype | Activity | Reference |

| (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) | α4β2 nAChR | High-affinity agonist | nih.gov |

| 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) | α4β2 nAChR | High-potency, selective partial agonist | nih.gov |

Antischizophrenic Potential

The potential for antischizophrenic activity of this compound and its analogues can be inferred from their interactions with key neurotransmitter systems implicated in schizophrenia, namely the dopaminergic and nicotinic acetylcholine systems. As mentioned, analogues have shown affinity for nAChRs, and dysfunction of these receptors is linked to cognitive deficits in schizophrenia. nih.govnih.gov The development of compounds that can modulate these systems offers a promising avenue for novel antipsychotic treatments.

Antidepressant-like Effects

Certain analogues of this compound have exhibited antidepressant-like effects in preclinical models. nih.gov The compound AMOP-H-OH, with its selective action on α4β2-nAChRs, has demonstrated profound antidepressant-like activity in the forced swim test. nih.gov This suggests that modulating nicotinic receptor function is a viable strategy for developing new antidepressant medications. The pyrrolidin-2-one scaffold itself is found in compounds investigated for treating depression. researchgate.net

Antiobesity and Antidiabetic Applications

Derivatives of pyrrolidin-2-one have shown potential in the management of obesity and diabetes. One such derivative, 1-(3-(4-phenylpiperazin-1-yl)propyl)pyrrolidin-2-one, was found to reduce body weight in diet-induced obese rats. nih.gov This effect was associated with decreased food intake, reduced body fat, and lower blood glucose levels. nih.gov Another compound from this class, 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one, a non-selective α-adrenoceptor antagonist, demonstrated benefits in improving elevated glucose and triglyceride levels without affecting blood pressure. nih.gov Furthermore, certain azetidine compounds have been developed as GPR119 modulators, a receptor implicated in the treatment of diabetes and obesity. google.com Agonists of G-protein coupled receptor 40 (GPR40) containing bicyclic structures have also been patented for their potential use in treating type 2 diabetes, obesity, and related lipid disorders. google.com Additionally, novel 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives have been synthesized and identified as PTP1B inhibitors with antidiabetic activity. nih.gov

Enzyme Inhibition Profiles

The this compound scaffold and its analogues have been explored as inhibitors of various enzymes with therapeutic relevance.

PDE10: While direct inhibition of phosphodiesterase 10 (PDE10) by this compound is not explicitly detailed, related heterocyclic structures are often investigated as PDE inhibitors. Some autotaxin inhibitors have been evaluated for their activity against phosphodiesterases (PDEs). nih.gov

Monoacylglycerol Lipase (B570770) (MAGL): Piperazinyl pyrrolidin-2-ones have been designed as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol. Inhibition of MAGL has shown therapeutic potential in models of sclerosing cholangitis and for its anti-angiogenic effects in cancer. nih.govnih.gov

Autotaxin (ATX): Autotaxin is a secreted enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in cancer progression and inflammation. nih.gov Several novel chemical classes of ATX inhibitors have been discovered through structure-based approaches, some of which also exhibit activity against phosphodiesterases. nih.gov

Table 2: Enzyme Inhibition by Pyrrolidin-2-one and Azetidine Analogues

| Enzyme | Inhibitor Class/Example | Key Findings | Reference |

| Monoacylglycerol Lipase (MAGL) | Piperazinyl pyrrolidin-2-ones | Reversible inhibition | |

| Autotaxin (ATX) | Various novel chemical classes | Low micromolar potency | nih.gov |

| Phosphodiesterase (PDE) | Some ATX inhibitors | Dual activity observed | nih.gov |

Other Pharmacological Effects

The versatility of the azetidine and pyrrolidin-2-one moieties has led to their incorporation into compounds with a wide range of other pharmacological activities.

Antioxidant: Several pyrrolidin-2-one derivatives have been synthesized and evaluated for their antioxidant properties. researchgate.netnih.govnih.govbepls.comresearchgate.net For instance, 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (EP-40) demonstrated significant antioxidant effects in addition to its antiarrhythmic activity. nih.govresearchgate.net

Cardiovascular: The aforementioned compound EP-40 also displayed antiarrhythmic activity in preclinical models. nih.govresearchgate.net This suggests that the pyrrolidin-2-one scaffold can be a template for developing new cardiovascular drugs.

GABA Receptor Modulation: While specific data on this compound is limited, the structural similarities to other CNS-active compounds suggest that modulation of GABA receptors could be a potential area of activity.

STAT-3 Inhibition: Azetidine-based compounds have been identified as potent and selective irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.gov These compounds have shown antitumor effects in models of triple-negative breast cancer. nih.govnih.gov

VEGFR-2 Inhibition: The inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, is a major strategy in cancer therapy. nih.govnih.govmdpi.comfrontiersin.org Pyridine-based compounds, some incorporating azetidine or related heterocyclic motifs, have been developed as VEGFR-2 inhibitors. mdpi.com

CSF1R Inhibition: A novel azetidine scaffold has been discovered for the development of Colony-Stimulating Factor-1 Receptor (CSF1R) Type II inhibitors. nih.govscilit.com These inhibitors, such as JTE-952, have shown oral availability and specificity for CSF1R. researchgate.net Another orally active and selective CSF1R inhibitor, BPR1R024, has demonstrated antitumor and immunomodulatory activity. acs.org

Tubulin Targeting: Analogues of combretastatin (B1194345) A-4 incorporating a β-lactam (azetidin-2-one) scaffold have been designed as colchicine-binding site inhibitors that disrupt tubulin polymerization. nih.gov These compounds have shown potent antiproliferative activity in breast cancer cells. nih.gov Additionally, 3-nitropyridine (B142982) analogues have been reported as a novel class of microtubule-targeting agents that bind to the colchicine (B1669291) site of tubulin. nih.gov

Biological Significance and Therapeutic Applications of Pyrrolidin-2-one (γ-Lactam) Scaffolds

The pyrrolidin-2-one, or γ-lactam, ring is a privileged structural motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. rsc.orgresearchgate.net This five-membered lactam is a versatile scaffold that has been extensively utilized in the design and synthesis of novel therapeutic agents. nih.govunipa.it Its significance is underscored by its prevalence in both synthetic pharmaceuticals and natural products.

Versatility in Targeting Diverse Human Diseases

The pyrrolidin-2-one scaffold has demonstrated remarkable versatility, with its derivatives exhibiting a broad spectrum of pharmacological activities. This has led to their investigation in a wide array of therapeutic areas. nih.govumn.edu The structural and conformational properties of the pyrrolidin-2-one ring allow for diverse substitutions, enabling the fine-tuning of biological activity and the targeting of various receptors and enzymes. nih.gov

Derivatives of pyrrolidin-2-one have been developed and investigated for a range of human diseases, including:

Neurological Disorders: The pyrrolidone family of chemicals has been a subject of research for their nootropic effects, which enhance learning and memory. ijsr.net Furthermore, they have shown potential for neuroprotection following events like strokes and as antiepileptic agents. ijsr.net

Infectious Diseases: The β-lactam ring system, a close relative of the γ-lactam, is famous for its antibiotic properties in penicillins and cephalosporins. While distinct, the γ-lactam scaffold has also been incorporated into compounds with antimicrobial and antiviral activities. researchgate.netnih.gov

Cancer: Various pyrrolidin-2-one derivatives have been synthesized and evaluated for their potential as anticancer agents. rsc.orgnih.gov These compounds can exert their effects through mechanisms such as the inhibition of cancer cell proliferation and the induction of apoptosis. researchgate.netnih.gov

Inflammatory Conditions: Anti-inflammatory properties have been reported for certain compounds containing the pyrrolidin-2-one scaffold. umn.edu

Metabolic Disorders: Research has extended to the potential application of pyrrolidine (B122466) derivatives in managing conditions like diabetes. nih.goviipseries.org

The following table summarizes the diverse therapeutic areas where pyrrolidin-2-one scaffolds have shown potential:

| Therapeutic Area | Examples of Investigated Activities | Key References |

| Neurology | Nootropic, Neuroprotective, Antiepileptic | ijsr.net |

| Infectious Diseases | Antibacterial, Antiviral | researchgate.netnih.gov |

| Oncology | Anticancer, Antiproliferative | rsc.orgresearchgate.netnih.gov |

| Inflammation | Anti-inflammatory | umn.edu |

| Metabolic Disorders | Antidiabetic | nih.goviipseries.org |

Presence in Natural Products and Alkaloids with Established Therapeutic Properties

The pyrrolidin-2-one scaffold is not only a product of synthetic chemistry but is also found in a variety of natural products and alkaloids, many of which possess established therapeutic properties. rsc.orgumn.edu The natural occurrence of this motif highlights its evolutionary selection as a building block for biologically active molecules. Pyrrolidine alkaloids, for instance, are a class of natural products derived chemically from pyrrolidine. nih.gov

Examples of natural products and alkaloids containing the pyrrolidine or a related lactam structure include:

Quinolactacin C, Holomycin, and Thiolutin: These are natural products that embody the γ-lactam scaffold as part of their complex molecular architecture. umn.edu

Salinosporamide A: A potent proteasome inhibitor derived from the marine bacterium Salinispora tropica, which contains a complex lactam structure and has been investigated for its anticancer properties. umn.edu

Kainic acid: A naturally occurring pyrrolidine derivative isolated from seaweed, which acts as a potent neuroexcitatory amino acid agonist and is used as a pharmacological tool to study glutamate (B1630785) receptors. iipseries.orgsigmaaldrich.com

Hygrin and Cuscohygrin: These pyrrolidine alkaloids are found in the leaves of the coca plant. nih.gov

The presence of the pyrrolidin-2-one and related pyrrolidine structures in these and other natural products provides a strong rationale for their use as scaffolds in the development of new drugs.

Specific Biological Evaluation of this compound and its Direct Analogues

While the individual azetidine and pyrrolidin-2-one rings are well-represented in medicinally active compounds, the biological profile of the hybrid molecule, this compound, is not extensively documented in publicly available literature.

In Vitro Biological Screening and Cellular Assays

As of the current date, there is a lack of published data from in vitro biological screening and cellular assays specifically for this compound. While numerous studies have been conducted on various derivatives of azetidin-2-ones and pyrrolidines, demonstrating activities such as anticancer and antimicrobial effects, these studies have focused on compounds with different substitution patterns. nih.govmdpi.com

For instance, a series of N-(p-methoxy-phenyl)-3-phenoxy-azetidin-2-one derivatives were evaluated for their anticancer potential, with some compounds showing cytotoxic activity against cancer cell lines and inducing apoptosis. nih.gov However, these analogues are structurally distinct from this compound.

Phenotypic Screening and Developmental Assays (e.g., Zebrafish Embryo Developmental Assay)

Phenotypic screening provides a powerful, unbiased approach to discovering new bioactive compounds. The zebrafish (Danio rerio) embryo developmental assay is a particularly effective whole-organism model for this purpose, allowing for the rapid assessment of a compound's effects on vertebrate development and physiology. nih.gov

A study exploring the biological effects of various azetidine derivatives utilized a zebrafish embryo developmental assay to analyze morphology and motility behavior phenotypes. nih.gov This research demonstrated that the zebrafish embryo is a sensitive and effective tool for screening new azetidine-containing compounds for potential biological activities. nih.gov Although this compound was not among the compounds tested in this specific study, the findings suggest that a zebrafish assay would be a highly relevant and informative method for evaluating its biological potential. The study did find that a related compound, rac-(((cis)-1-benzyl-4-phenylazetidin-2-yl)methyl)piperidine, induced specific developmental effects such as hypopigmentation and reduced circulation. nih.gov

Currently, there is no publicly available data from phenotypic screening or developmental assays, including zebrafish assays, for this compound or its direct analogues.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Conformational Analysis and Molecular Rigidity of the Azetidinyl-Pyrrolidin-2-one Scaffold

The three-dimensional arrangement of the azetidinyl-pyrrolidin-2-one core is fundamental to its interaction with biological targets. Conformational analysis and the inherent rigidity of the scaffold are key determinants of its pharmacological profile.

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, giving azetidines a unique combination of stability for handling and sufficient reactivity for specific chemical transformations. rsc.orgrsc.orgresearchwithrutgers.com This inherent strain endows the azetidine moiety with a high degree of molecular rigidity, which can be advantageous in drug design by pre-organizing the molecule into a conformation favorable for binding to a biological target. researchgate.net

However, this ring strain can also introduce stability issues. For instance, certain N-substituted azetidines have been shown to undergo acid-mediated intramolecular ring-opening decomposition. nih.gov The rate of this decomposition is pH-dependent, accelerating at lower pH values, which suggests that the protonation of the azetidine nitrogen is a key step in this degradation pathway. nih.gov Therefore, the design of stable analogs must consider the electronic and steric environment of the azetidine ring to mitigate such undesirable reactivity. The balance between conformational rigidity and chemical stability is a crucial consideration in the development of drug candidates based on this scaffold. researchgate.netnih.gov

Table 1: Comparison of Ring Strain in Saturated Nitrogen Heterocycles

| Heterocycle | Ring Strain (kcal/mol) | Relative Stability |

|---|---|---|

| Aziridine | 27.7 | Low |

| Azetidine | 25.4 | Moderate |

| Pyrrolidine (B122466) | 5.4 | High |

| Piperidine (B6355638) | ~0 | Very High |

Data sourced from multiple chemical literature reviews. rsc.orgresearchgate.net

The five-membered pyrrolidinone ring is not planar and undergoes a phenomenon known as pseudorotation, where it adopts a range of non-planar "envelope" and "twist" conformations that are energetically similar and can interconvert. nih.gov This conformational flexibility allows the substituents on the pyrrolidinone ring to explore a wider three-dimensional (3D) space. nih.gov The specific conformation adopted can be influenced by factors such as the nature of substituents and their interactions. researchgate.net

The ability of the pyrrolidinone ring to adopt various conformations is critical for its role in defining the pharmacophore space of the entire molecule. nih.gov A pharmacophore is the 3D arrangement of essential features that enable a molecule to interact with a specific biological target. By influencing the spatial orientation of key functional groups, the conformation of the pyrrolidinone ring directly impacts how the molecule fits into a receptor's binding site. For drug discovery, understanding and controlling the pseudorotation of the pyrrolidinone ring can lead to the design of molecules with improved affinity and selectivity. nih.govnih.gov

Systematic Investigations of Substituent Variation and its Effect on Biological Activity

The systematic modification of substituents on both the azetidine and pyrrolidin-2-one rings is a cornerstone of SAR studies for this scaffold. These investigations provide insights into which functional groups and structural features are critical for biological activity. nih.gov

For example, in related chiral arylpyrrolidinols, the stereochemistry was found to be a determining factor for their antinociceptive activity, with the (2R,3S) enantiomer being identified as the eutomer (the more active stereoisomer). nih.gov Similarly, studies on substituted pyrrolidines have shown that the stereochemistry at different positions can lead to different biological profiles, such as acting as an antagonist for one receptor while being an agonist for another. nih.gov Therefore, the stereocontrolled synthesis of different isomers of 1-(azetidin-3-yl)pyrrolidin-2-one derivatives is essential for fully exploring their therapeutic potential and identifying the most active and selective candidate. rsc.org

The introduction of various functional groups on both the azetidine and pyrrolidin-2-one rings allows for a detailed exploration of the chemical space and its impact on biological activity. For instance, SAR studies on aminoalkylazetidines have demonstrated that modifications at the azetidine nitrogen and the alkyl side chain can lead to potent and selective ligands for the ORL1 receptor. nih.gov

In the context of the this compound scaffold, a variety of synthetic strategies can be employed to introduce diversity. These include the N-alkylation of the azetidine ring and the functionalization of the pyrrolidin-2-one moiety. nih.govnih.gov The nature of these substituents—their size, polarity, and hydrogen bonding capacity—can influence properties such as target affinity, selectivity, solubility, and metabolic stability. For example, the incorporation of a phenethylamine (B48288) motif, a common feature in many CNS-active agents, into an azetidine-based scaffold can provide a starting point for the development of new therapeutics targeting the central nervous system. nih.gov Furthermore, the linker connecting the two heterocyclic rings can also be modified to alter the distance and relative orientation between them, which can be crucial for optimal interaction with a biological target.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to understand and predict the SAR of molecules like this compound. mdpi.combohrium.combeilstein-journals.org These in silico techniques can significantly reduce the time and cost associated with the synthesis and testing of new compounds. mdpi.com

Approaches such as molecular docking are used to predict how a molecule binds to the 3D structure of a protein target. beilstein-journals.org This allows researchers to visualize the interactions between the ligand and the receptor, providing insights into why certain structural features enhance or diminish activity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds before they are synthesized. Pharmacophore modeling helps to identify the essential 3D arrangement of functional groups required for biological activity, guiding the design of new molecules with improved properties. nih.govbeilstein-journals.org By integrating these computational approaches, a more rational and efficient exploration of the SAR for the this compound scaffold can be achieved, accelerating the discovery of new drug candidates. researchgate.net

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes of this compound derivatives at the active site of a target enzyme or receptor.

For derivatives of this compound, molecular docking simulations would typically analyze the following:

Hydrogen Bonding: The nitrogen and oxygen atoms in both the azetidine and pyrrolidin-2-one rings are potential hydrogen bond donors and acceptors. Their spatial arrangement is critical for forming stable interactions with the protein target.

Hydrophobic Interactions: Substituents on either the azetidine or pyrrolidin-2-one ring can be designed to fit into hydrophobic pockets within the protein's binding site, thereby increasing potency.

A hypothetical molecular docking study of a this compound derivative into a generic kinase active site is summarized in the table below.

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue | Distance (Å) |

| Hydrogen Bond | Pyrrolidinone Carbonyl O | Backbone NH of Valine 80 | 2.9 |

| Hydrogen Bond | Azetidine NH | Sidechain OH of Serine 15 | 3.1 |

| Hydrophobic Interaction | Azetidine Ring CH2 | Sidechain of Leucine 120 | 3.8 |

| Hydrophobic Interaction | Pyrrolidinone Ring CH2 | Sidechain of Isoleucine 65 | 4.0 |

This table represents a hypothetical scenario for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. QSAR models are expressed as mathematical equations that can be used to predict the activity of newly designed molecules.

While specific QSAR studies on this compound derivatives are not extensively documented in publicly available literature, QSAR studies on related heterocyclic compounds provide insights into the types of descriptors that are likely to be important for their biological activity. These descriptors often include:

Electronic Properties: Such as partial atomic charges, dipole moment, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). These parameters can influence electrostatic interactions and the reactivity of the molecule.

Steric Properties: Including molecular volume, surface area, and specific shape indices. These descriptors relate to how well the molecule fits into the binding site of the target protein.

Hydrophobic Properties: Typically represented by the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity and can affect its ability to cross cell membranes and interact with hydrophobic pockets.

Topological Properties: These are numerical descriptors that characterize the branching and connectivity of the atoms in a molecule.

A general form of a QSAR equation is:

Biological Activity = c0 + c1D1 + c2D2 + ...

where c are coefficients and D are the calculated descriptors. The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²).

Scaffold Hopping and Bioisosteric Replacements in Azetidinyl-Pyrrolidin-2-one Derivatives Design

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for discovering novel compounds with improved properties.

Scaffold hopping involves replacing the central core of a molecule with a different chemical scaffold while maintaining the original spatial arrangement of key functional groups responsible for biological activity. For the this compound core, a scaffold hopping approach might involve replacing the azetidine ring with another small, constrained ring system or replacing the pyrrolidin-2-one with a different five- or six-membered lactam or other heterocyclic ring. The goal is to identify new chemical series with potentially better patentability, synthetic accessibility, or ADME (absorption, distribution, metabolism, and excretion) properties.

Bioisosteric replacement is a more subtle modification where one atom or group of atoms is replaced by another with similar physical or chemical properties, leading to a molecule with similar biological activity. This strategy is often used to fine-tune the properties of a lead compound, such as improving metabolic stability or reducing toxicity.

Examples of potential bioisosteric replacements for the this compound scaffold are presented in the table below.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Azetidine Ring | Cyclopropane Ring | Maintains a strained, three-dimensional character. |

| Azetidine Ring | Oxetane Ring | Introduces a hydrogen bond acceptor (oxygen) while retaining the ring strain. |

| Pyrrolidin-2-one Ring | Oxazolidin-2-one Ring | Replaces a methylene (B1212753) group with an oxygen atom, potentially altering solubility and hydrogen bonding capacity. |

| Pyrrolidin-2-one Ring | Thiazolidin-2-one Ring | Introduces a sulfur atom, which can affect lipophilicity and metabolic stability. |

These computational and design strategies are essential for systematically exploring the chemical space around the this compound scaffold and for guiding the synthesis of new derivatives with potentially enhanced therapeutic value.

Preclinical Development and Potential Therapeutic Applications

Identification of Lead Compounds from Azetidinyl-Pyrrolidin-2-one Series and Hit-to-Lead Optimization

The initial phase of drug discovery often involves high-throughput screening (HTS) to identify "hits"—compounds that show activity against a specific biological target. upmbiomedicals.com These hits, however, are typically not yet suitable for therapeutic use and require further refinement in a process known as hit-to-lead (H2L) optimization. upmbiomedicals.comuniroma1.it The goal is to transform a promising hit into a "lead" compound with improved potency, selectivity, and drug-like properties. uniroma1.itaxxam.com This iterative process involves cycles of designing, synthesizing, and testing new analogues to understand the structure-activity relationship (SAR). uniroma1.it

For the azetidinyl-pyrrolidin-2-one series, the azetidine (B1206935) ring is a key structural feature. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their ability to impart desirable pharmacokinetic properties, such as improved solubility, metabolic stability, and molecular rigidity. researchgate.netnih.govresearchgate.net The incorporation of the azetidine moiety into drug candidates can lead to novel compounds with enhanced biological activity. researchgate.netnih.gov

The hit-to-lead process for this series focuses on modifying the core structure to enhance its interaction with biological targets. This involves exploring different substituents on both the azetidine and pyrrolidin-2-one rings. The aim is to identify lead compounds that exhibit not only high potency but also a favorable profile in terms of absorption, distribution, metabolism, and excretion (ADME). axxam.com

Preclinical Evaluation of Promising Azetidine-Containing Candidates

Once lead compounds are identified, they undergo a more thorough preclinical evaluation to assess their potential as drug candidates. This stage involves a battery of tests to determine their efficacy in disease models and to characterize their pharmacokinetic and pharmacodynamic profiles.

In Vivo Efficacy Studies in Disease Models (e.g., Mouse Forced Swim Test for CNS activity)

A critical step in preclinical evaluation is to determine if a compound is effective in a living organism. For central nervous system (CNS) disorders, the mouse forced swim test (FST) is a widely used behavioral model to screen for antidepressant activity. nih.govwhyy.org In this test, mice are placed in an inescapable cylinder of water, and the duration of their immobility is measured. nih.gov A reduction in immobility time is indicative of an antidepressant-like effect. nih.govnih.gov

Derivatives of 1-(azetidin-3-yl)pyrrolidin-2-one have been evaluated using the FST to assess their potential as CNS-active agents. For instance, certain azetidine derivatives have demonstrated activity in the FST, suggesting their potential as novel antidepressants. acs.org

Assessment of Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles

Understanding how a drug is absorbed, distributed, metabolized, and excreted by the body (pharmacokinetics) and how it affects the body (pharmacodynamics) is crucial for its development. The azetidine ring is known to improve the pharmacokinetic properties of drug candidates. researchgate.net

Preclinical studies on azetidine-containing compounds aim to establish a clear relationship between the dose administered, the resulting drug concentration in the body, and the observed therapeutic effect. This involves measuring key PK parameters such as bioavailability, half-life, and clearance. The goal is to identify candidates with a PK/PD profile that supports a viable dosing regimen in humans. Pyrrolidine (B122466) derivatives are being investigated as inhibitors of acetyl-CoA carboxylase(s) for potential use in treating obesity and type-2 diabetes, with a focus on their pharmacological and pharmacokinetic properties. google.com

Promising Therapeutic Areas for this compound Derivatives